molecular formula C19H20O B14007251 Cyclohexen-1-yl(diphenyl)methanol CAS No. 54766-46-0

Cyclohexen-1-yl(diphenyl)methanol

Cat. No.: B14007251
CAS No.: 54766-46-0
M. Wt: 264.4 g/mol
InChI Key: KHCWXJQDXMDEEE-UHFFFAOYSA-N
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Description

Cyclohexen-1-yl(diphenyl)methanol is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexenyl ring coupled with a diphenylmethanol group, a structure also known as benzhydrol. The benzhydrol group is a key building block in the synthesis of a wide range of bioactive molecules. It is prominently featured in the structure of various pharmaceuticals, particularly antihistamines and antiallergenic agents . The cyclohexene moiety is a versatile intermediate in organic synthesis and is used in the production of other industrial chemicals . As such, this compound serves as a valuable synthetic intermediate for researchers developing new active compounds in medicinal chemistry and for use in polymer science as a terminating group . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

CAS No.

54766-46-0

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

cyclohexen-1-yl(diphenyl)methanol

InChI

InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2

InChI Key

KHCWXJQDXMDEEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Formation of the cyclohexenyl moiety, often via reduction or functionalization of cyclohexenone or related precursors.
  • Introduction of the diphenylmethanol group, typically through nucleophilic addition of diphenylmethanol derivatives or related intermediates.

Reduction of Cyclohexenone Derivatives

One common approach involves the reduction of cyclohexenone derivatives to the corresponding cyclohexenyl alcohols, which can then be functionalized further.

  • For example, 1-acetyl-1-cyclohexene can be reduced using sodium borohydride to yield 1-(cyclohex-1-en-1-yl)ethanol with high yield (around 90% isolated yield).
  • This intermediate can be further transformed by nucleophilic substitution or addition reactions to introduce the diphenylmethanol moiety.

Nucleophilic Addition of Diphenylmethanol or Diphenylmethyl Derivatives

Diphenylmethanol or its derivatives serve as nucleophiles in reactions with electrophilic cyclohexenyl intermediates.

  • Diphenylmethanol (CAS 91-01-0) itself is a well-characterized compound with melting point 65-68 °C and boiling point 297-298 °C.
  • The nucleophilic addition of diphenylmethanol to cyclohexenyl electrophiles can be catalyzed or proceed under mild conditions, followed by purification via flash chromatography using hexanes/ethyl acetate gradients.
  • The reaction typically involves the formation of an intermediate alcohol, which upon workup yields this compound.

Catalytic and Microwave-Assisted Methods

Recent advances include catalytic and microwave-assisted protocols for synthesizing cyclohexenyl derivatives, which can be adapted for this compound synthesis.

  • Microwave-assisted aldol condensation and rearrangement reactions have been reported for cyclohexenone acid derivatives, which share structural similarity with the target compound.
  • These methods use enones and aromatic aldehydes under alkaline conditions, heated rapidly to 135 °C for short times, yielding high isolated yields (up to 86-98%) of diaryl-substituted cyclohexenone derivatives.
  • Although these methods focus on acids, the underlying chemistry can be adapted for alcohol synthesis by modifying reagents and workup conditions.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Notes Reference
Sodium borohydride reduction 1-acetyl-1-cyclohexene, NaBH4 ~90 High yield reduction to cyclohexenyl alcohol intermediate
Nucleophilic addition Diphenylmethanol, cyclohexenyl electrophile Not explicitly reported Requires chromatographic purification; mild conditions
Microwave-assisted aldol condensation Enones, aromatic aldehydes, NaOH, microwave heating at 135 °C 86-98 High yield diaryl-substituted cyclohexenone acids; adaptable for alcohol synthesis
Catalytic isomerization/oxidation Metal complexes, methanol/water solvent Not directly for target compound Catalytic transformations of cyclohexenyl alcohols; mechanistic insights via NMR

Detailed Experimental Notes and Mechanistic Insights

Reduction Step

  • Sodium borohydride reduction of cyclohexenone derivatives proceeds smoothly at room temperature, producing cyclohexenyl alcohols with high stereoselectivity.
  • The reaction typically requires standard aqueous or alcoholic solvents and mild stirring conditions.

Nucleophilic Addition and Purification

  • Diphenylmethanol addition to cyclohexenyl electrophiles involves nucleophilic attack at the electrophilic carbon center.
  • Post-reaction, the mixture is neutralized with acid, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by flash chromatography using hexanes/ethyl acetate gradients (0–30%).
  • The purified product is isolated as a white solid or oil depending on conditions.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates aldol condensation and rearrangement steps, enabling rapid synthesis of diaryl-substituted cyclohexenones with high yield.
  • The reaction temperature is carefully controlled (135 °C), and the reaction time is short (30 minutes).
  • The process involves hemiketal intermediates and-sigmatropic rearrangements, which can be monitored by NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexenone or diphenylmethanone.

    Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share functional or structural similarities with Cyclohexen-1-yl(diphenyl)methanol:

(a) (2-Chlorophenyl)(diphenyl)methanol
  • Structure: A diphenylmethanol core with a 2-chlorophenyl substituent.
  • Key Properties :
    • Electrophilic reactivity due to the chlorine atom, enabling participation in substitution reactions.
    • Applications: Used in mechanistic studies and as a precursor for catalysts and materials .
(b) Diphenyl(pyrrolidin-3-yl)methanol
  • Structure : Features a pyrrolidine ring instead of a cyclohexenyl group.
  • Key Properties: Chiral center at the pyrrolidine nitrogen, making it valuable in asymmetric synthesis. Synthesized via coupling with ketones followed by NaBH₄ reduction in methanol .
(c) (1-Phenylcyclohexane)methanol (CAS: 68692-77-3)
  • Structure : A saturated cyclohexane ring attached to a phenyl group and hydroxymethyl.
  • Key Properties :
    • Reduced reactivity compared to unsaturated analogs due to the absence of a double bond.
    • Used in pharmaceutical intermediates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility LogP (Predicted)
This compound C₁₉H₂₀O ~264.37 Low in water ~4.8
3-Cyclohexene-1-methanol C₇H₁₂O 112.17 Miscible in methanol ~1.2
(2-Chlorophenyl)(diphenyl)methanol C₁₉H₁₅ClO 294.78 Soluble in DCM ~5.1

Notes:

  • The unsaturated cyclohexenyl group in this compound increases rigidity and π-electron density, affecting UV-Vis spectra (cf. 3,4-diphenyl thiophene’s solvent-dependent transitions ).
  • Diphenyl groups enhance lipophilicity, reducing aqueous solubility compared to simpler analogs like 3-Cyclohexene-1-methanol.

Research Findings and Trends

  • Environmental Persistence : Unlike polybrominated diphenyl ethers (PBDEs), which degrade slowly, cyclohexenyl alcohols may offer greener alternatives due to lower bioaccumulation risks .

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